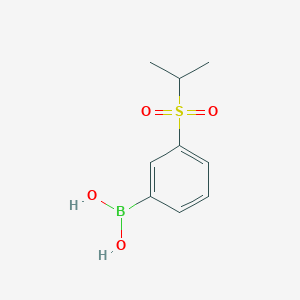

3-(Isopropanesulfonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isopropanesulfonyl)phenylboronic acid: is an organoboron compound with the molecular formula C9H13BO4S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropanesulfonyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by alkylation with isopropyl halides under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of 3-(Isopropanesulfonyl)phenylboronic acid may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Isopropanesulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Isopropanesulfonyl)phenylboronic acid is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools. They are also explored for their potential as enzyme inhibitors and in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with diols makes it valuable in the development of separation and purification technologies .

Mecanismo De Acción

The mechanism of action of 3-(Isopropanesulfonyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The isopropanesulfonyl group can influence the reactivity and selectivity of the compound by providing steric and electronic effects .

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid without the isopropanesulfonyl group, commonly used in Suzuki-Miyaura coupling.

4-Formylphenylboronic acid: Another derivative of phenylboronic acid with a formyl group, used in similar applications.

Uniqueness: 3-(Isopropanesulfonyl)phenylboronic acid is unique due to the presence of the isopropanesulfonyl group, which can enhance its solubility, stability, and reactivity in certain reactions. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .

Actividad Biológica

3-(Isopropanesulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H13B O4S

- Molecular Weight : 240.09 g/mol

The biological activity of boronic acids, including this compound, largely stems from their ability to interact with biomolecules such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways. For instance, boronic acids can form reversible covalent bonds with diols in glycoproteins, influencing cellular signaling and metabolic processes .

Anticancer Activity

Research has demonstrated that phenylboronic acids can exhibit significant anticancer properties. A study comparing the effects of phenylboronic acid (PBA) on various cancer cell lines indicated that PBA effectively inhibited the migration and proliferation of prostate and breast cancer cells without affecting non-tumorigenic cells . This selective action suggests a potential for developing targeted cancer therapies.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell wall synthesis and inhibit viral replication makes them candidates for further investigation in infectious disease treatments .

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that treatment with PBA significantly inhibited the migration of prostate cancer cell lines at concentrations as low as 1 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Combination Therapies : In clinical trials, boronic acids have been tested in combination with established chemotherapeutics like bortezomib to enhance efficacy against resistant cancer types. For example, a combination therapy study found that adding bortezomib improved outcomes in patients with aggressive lymphomas .

- Mechanistic Insights : Research has shown that phenylboronic acid derivatives can selectively target cancer cell migration pathways by modulating the activity of specific enzymes involved in cell motility and adhesion .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Concentration Range | Reference |

|---|---|---|---|

| Anticancer | High | 1 µM - 100 µM | |

| Antibacterial | Moderate | Varies | |

| Antiviral | Under Investigation | Varies |

Table 2: Clinical Trials Involving Boronic Acids

| Study Title | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | Overcome drug resistance in lymphomas | Phase 1 | Completed |

| Ixazomib for sarcoma treatment | Establish safe dose combinations | Phase 1 | Ongoing |

| Bortezomib in ovarian cancer | Determine maximum tolerated dose | Phase 1 | Completed |

Propiedades

IUPAC Name |

(3-propan-2-ylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXSDARQWGOCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.